5-(2-Hydroxyphenyl)-2-furaldehyde
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Overview
Description
5-(2-Hydroxyphenyl)-2-furaldehyde is an organic compound characterized by the presence of a furan ring substituted with a hydroxyphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyphenyl)-2-furaldehyde typically involves the condensation of salicylaldehyde with furfural under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyphenyl)-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation
Major Products Formed
Oxidation: 5-(2-Hydroxyphenyl)-2-furancarboxylic acid.
Reduction: 5-(2-Hydroxyphenyl)-2-furanmethanol.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
5-(2-Hydroxyphenyl)-2-furaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyphenyl)-2-furaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(2-Hydroxyphenyl)-3-methyl-1-(quinolin-2-yl)-1H-1,2,4-triazole: A compound with similar structural features but different functional groups, leading to distinct chemical and biological properties.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Another hydroxyphenyl derivative with different substituents, affecting its reactivity and applications.
Uniqueness
5-(2-Hydroxyphenyl)-2-furaldehyde is unique due to its combination of a furan ring, hydroxyphenyl group, and aldehyde functional group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C11H8O3 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-(2-hydroxyphenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H8O3/c12-7-8-5-6-11(14-8)9-3-1-2-4-10(9)13/h1-7,13H |
InChI Key |
MTJXABYHDCRQSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=O)O |
Origin of Product |
United States |
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